molecular formula C21H15FO3 B12881763 3-(4-Fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1(3H)-one CAS No. 148238-45-3

3-(4-Fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1(3H)-one

Cat. No.: B12881763
CAS No.: 148238-45-3
M. Wt: 334.3 g/mol
InChI Key: NMZBIRJGKPTDBF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of Substituents: The fluorophenyl and hydroxy-methylphenyl groups can be introduced through electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially forming alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzofuran derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)-2-benzofuran-1(3H)-one: Lacks the hydroxy-methylphenyl group.

    3-(4-Hydroxy-2-methylphenyl)-2-benzofuran-1(3H)-one: Lacks the fluorophenyl group.

    2-Benzofuran-1(3H)-one: The parent compound without any substituents.

Uniqueness

The unique combination of the fluorophenyl and hydroxy-methylphenyl groups in 3-(4-Fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1(3H)-one may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

CAS No.

148238-45-3

Molecular Formula

C21H15FO3

Molecular Weight

334.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1-one

InChI

InChI=1S/C21H15FO3/c1-13-12-16(23)10-11-18(13)21(14-6-8-15(22)9-7-14)19-5-3-2-4-17(19)20(24)25-21/h2-12,23H,1H3

InChI Key

NMZBIRJGKPTDBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)F

Origin of Product

United States

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